molecular formula C8H5BrF2 B13180912 1-[(E)-2-Bromovinyl]-3,5-difluorobenzene

1-[(E)-2-Bromovinyl]-3,5-difluorobenzene

Cat. No.: B13180912
M. Wt: 219.03 g/mol
InChI Key: VFPTWFJFYDDCQH-OWOJBTEDSA-N
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Description

1-[(E)-2-Bromovinyl]-3,5-difluorobenzene is an organic compound with the molecular formula C8H5BrF2 This compound is characterized by the presence of a bromovinyl group attached to a difluorobenzene ring

Preparation Methods

The synthesis of 1-[(E)-2-Bromovinyl]-3,5-difluorobenzene typically involves the reaction of 3,5-difluorobenzene with a bromovinyl precursor under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 3,5-difluorobenzene is reacted with (E)-2-bromovinylboronic acid in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(E)-2-Bromovinyl]-3,5-difluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromovinyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reduction of the bromovinyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong bases like potassium tert-butoxide for deprotonation, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include substituted derivatives, epoxides, and reduced forms of the original compound .

Scientific Research Applications

1-[(E)-2-Bromovinyl]-3,5-difluorobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(E)-2-Bromovinyl]-3,5-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromovinyl group can undergo metabolic activation, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

1-[(E)-2-Bromovinyl]-3,5-difluorobenzene can be compared with other halogenated aromatic compounds, such as:

Properties

Molecular Formula

C8H5BrF2

Molecular Weight

219.03 g/mol

IUPAC Name

1-[(E)-2-bromoethenyl]-3,5-difluorobenzene

InChI

InChI=1S/C8H5BrF2/c9-2-1-6-3-7(10)5-8(11)4-6/h1-5H/b2-1+

InChI Key

VFPTWFJFYDDCQH-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)F)/C=C/Br

Canonical SMILES

C1=C(C=C(C=C1F)F)C=CBr

Origin of Product

United States

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